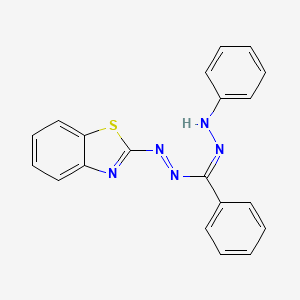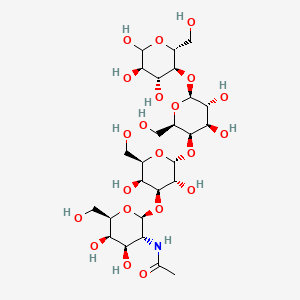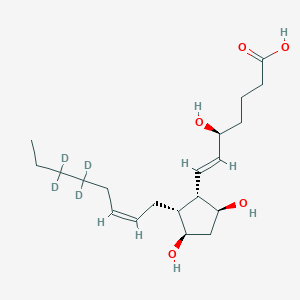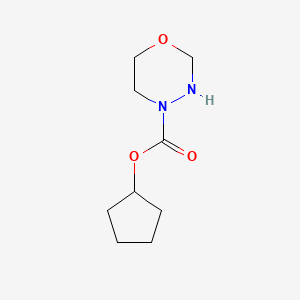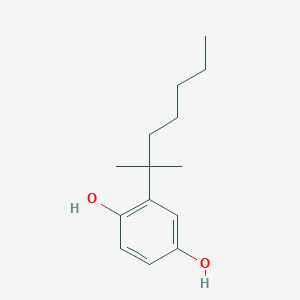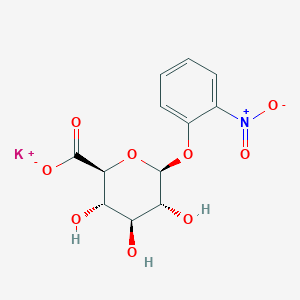
2-(2-Furyl)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Furyl)-2-butanol is an organic compound that belongs to the class of furans, which are heterocyclic compounds containing a furan ring. This compound is characterized by the presence of a furan ring attached to a butanol moiety. Furans and their derivatives have been widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-2-butanol can be achieved through several methods. One common approach involves the Grignard reaction, where furfural is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol. The reaction is typically carried out in an anhydrous solvent, such as diethyl ether, under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of furfural. This process uses a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions to reduce furfural to the desired alcohol . The reaction conditions are optimized to achieve high yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Furyl)-2-butanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed
Oxidation: 2-(2-Furyl)-2-butanone.
Reduction: 2-(2-Furyl)butane.
Substitution: Various substituted furyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(2-Furyl)-2-butanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Furyl)-2-butanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of various chemicals.
Furfuryl alcohol: A primary alcohol derived from furfural, widely used in the production of resins and polymers.
2-Furoic acid: A carboxylic acid derivative of furan, used as a preservative and flavoring agent.
Uniqueness
2-(2-Furyl)-2-butanol is unique due to its specific structure, which combines a furan ring with a butanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
4229-86-1 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-(furan-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H12O2/c1-3-8(2,9)7-5-4-6-10-7/h4-6,9H,3H2,1-2H3 |
Clave InChI |
GYFSFEGAHSZULO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=CC=CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





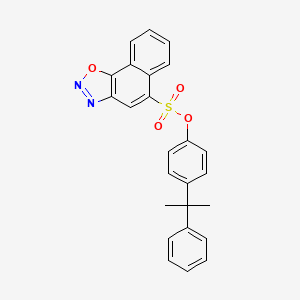
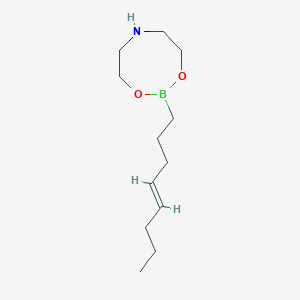

![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
